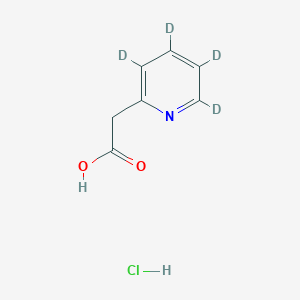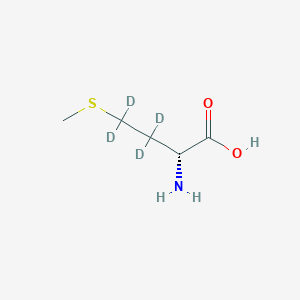
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is a deuterium-labeled compound, specifically a stable isotope of 2-(Pyridin-2-yl)acetic acid hydrochloride . Deuterium labeling involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
The synthesis of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves the deuteration of 2-(Pyridin-2-yl)acetic acid hydrochloride . The process typically includes the incorporation of stable heavy isotopes of hydrogen into the molecular structure . The specific synthetic routes and reaction conditions for this compound are not widely detailed in the available literature. general methods for deuteration involve the use of deuterium gas or deuterated reagents under controlled conditions .
Analyse Chemischer Reaktionen
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) could yield pyridine-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical processes . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)acetic acid-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 2-(Pyridin-2-yl)acetic acid hydrochloride . Similar compounds include:
2-(Pyridin-2-yl)acetic acid hydrochloride: The non-deuterated form of the compound.
2-(Pyridin-2-yl)acetic acid: The parent compound without the hydrochloride salt.
Other deuterium-labeled compounds: Various other compounds labeled with deuterium for use in scientific research.
These similar compounds share structural similarities but differ in their isotopic composition and specific applications .
Eigenschaften
Molekularformel |
C7H8ClNO2 |
|---|---|
Molekulargewicht |
177.62 g/mol |
IUPAC-Name |
2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D; |
InChI-Schlüssel |
MQVISALTZUNQSK-FOMJDCLLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])CC(=O)O)[2H])[2H].Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)








![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)
![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)

